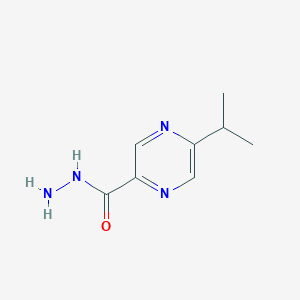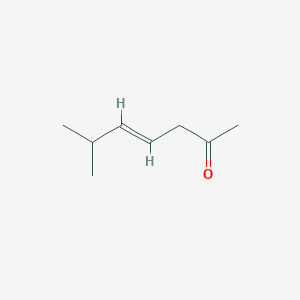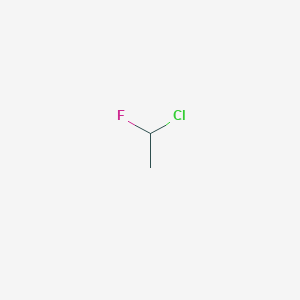
1-Chloro-1-fluoroethane
Übersicht
Beschreibung
1-Chloro-1-fluoroethane, also known as Ethyl chlorofluoride, is a colorless, flammable gas with a sweet odor. It is commonly used as a refrigerant, solvent, and as a starting material for the synthesis of other chemicals.
Wirkmechanismus
The exact mechanism of action of 1-Chloro-1-fluoroethane is not fully understood. However, it is known to act as a central nervous system depressant, which can lead to drowsiness, loss of consciousness, and even death in high concentrations.
Biochemische Und Physiologische Effekte
Exposure to 1-Chloro-1-fluoroethane can cause a range of biochemical and physiological effects. These include irritation of the eyes, skin, and respiratory tract, as well as headaches, dizziness, and nausea. Prolonged exposure can lead to liver and kidney damage, as well as damage to the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Chloro-1-fluoroethane in lab experiments is its ability to dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, it is highly flammable and toxic, which can pose a risk to researchers working with the substance.
Zukünftige Richtungen
There are several future directions for research on 1-Chloro-1-fluoroethane. One area of interest is the development of safer and more effective alternatives for use in refrigeration and air conditioning systems. Another area of research is the potential use of 1-Chloro-1-fluoroethane as a reagent in the synthesis of new pharmaceuticals and agrochemicals.
In conclusion, 1-Chloro-1-fluoroethane is a versatile chemical with a range of scientific research applications. While it has several advantages, it is important to be aware of its potential risks and limitations in lab experiments. Further research is needed to explore its potential uses and to develop safer alternatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-fluoroethane has been used in various scientific research applications, including as a solvent for the extraction of lipids and as a reagent for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a refrigerant in air conditioning systems.
Eigenschaften
IUPAC Name |
1-chloro-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLCMMBHTUQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869534 | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1-fluoroethane | |
CAS RN |
1615-75-4, 110587-14-9 | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-chloro-1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, chlorofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

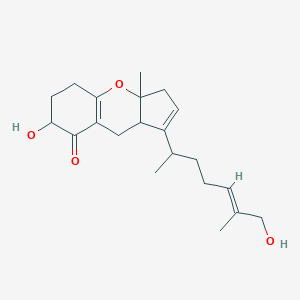
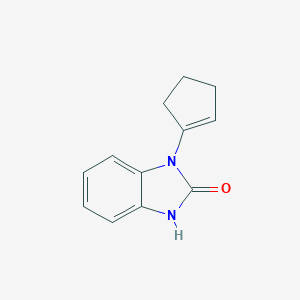

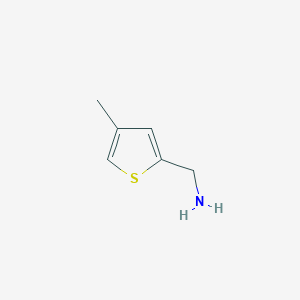
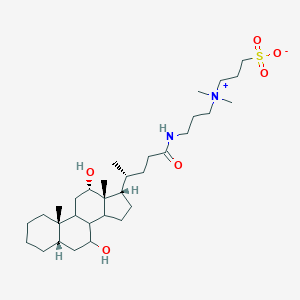
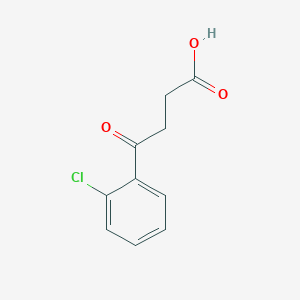
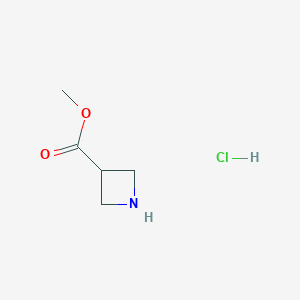
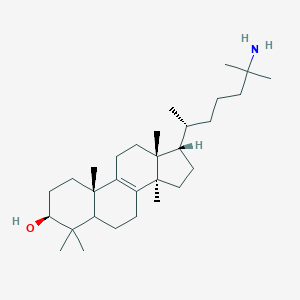
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)
![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
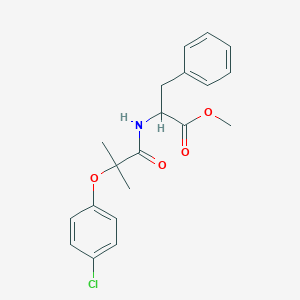
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
